2-Bromo-4-(methoxymethyl)-1-methylbenzene
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Overview
Description
2-Bromo-4-(methoxymethyl)-1-methylbenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated aromatic compound that features a methoxymethyl group and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methoxymethyl)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 4-(methoxymethyl)-1-methylbenzene using bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of efficient catalysts and solvents can further enhance the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(methoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include de-brominated compounds or reduced functional groups.
Scientific Research Applications
2-Bromo-4-(methoxymethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-(methoxymethyl)-1-methylbenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the methoxymethyl group is converted to more oxidized forms, such as aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar in structure but with an acetophenone group instead of a methoxymethyl group.
2-Bromo-4-methylphenol: Similar in structure but with a hydroxyl group instead of a methoxymethyl group.
Uniqueness
2-Bromo-4-(methoxymethyl)-1-methylbenzene is unique due to the presence of both a bromine atom and a methoxymethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11BrO |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-4-(methoxymethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5H,6H2,1-2H3 |
InChI Key |
NBWMWJGRNBYIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COC)Br |
Origin of Product |
United States |
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